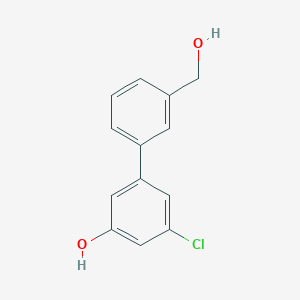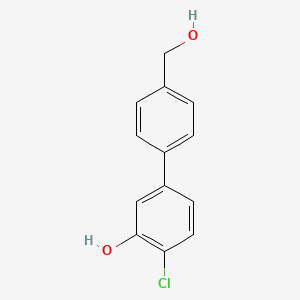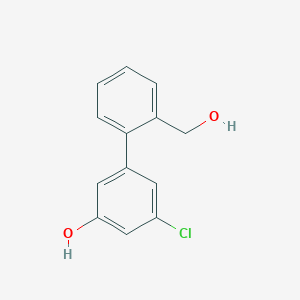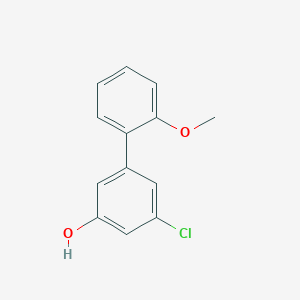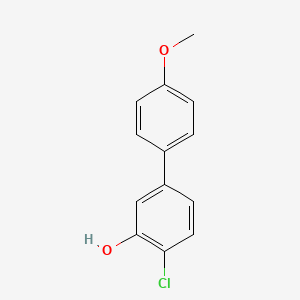
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% (2C4F5MPP95) is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a melting point of 88°C. It is soluble in water, ethanol, and other polar solvents, and insoluble in non-polar solvents. 2C4F5MPP95 is a versatile compound that has many potential applications in the field of science and technology.
作用機序
The mechanism of action of 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% is not well understood. However, it is believed that the compound has a direct effect on the activity of enzymes involved in the metabolism of other compounds. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory mediators. Additionally, it has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. Inhibition of these enzymes may lead to reduced inflammation and improved hormone balance.
Biochemical and Physiological Effects
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-oxidant, and anti-fungal properties. Additionally, it has been shown to have a protective effect against oxidative stress, which is associated with a variety of diseases, including cancer, diabetes, and cardiovascular disease.
実験室実験の利点と制限
The main advantage of using 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments is its low cost and availability. The compound can be easily synthesized and is widely available on the market. Additionally, it is relatively stable and can be stored for long periods of time.
The main limitation of using 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments is its potential toxicity. The compound has been shown to be toxic in large doses and should be handled with care. Additionally, it has been shown to be a skin and eye irritant, and should not be directly exposed to skin or eyes.
将来の方向性
There are a variety of potential future directions for the use of 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95%. It could be used as a starting material for the synthesis of other organic compounds. Additionally, it could be used in the development of new pharmaceuticals, such as anti-inflammatory agents and antifungal agents. Additionally, it could be used as a tool to study the mechanism of action of enzymes involved in the metabolism of other compounds. Finally, it could be used in the study of oxidative stress and its associated diseases.
合成法
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized by the reaction of 2-chloro-4-fluorophenol with 5-methylphenylmagnesium bromide in the presence of anhydrous aluminum chloride. The reaction is carried out in an inert atmosphere at a temperature of 0°C for a period of 24 hours. The product is then isolated and purified by recrystallization from ethanol.
科学的研究の応用
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of reaction mechanisms, and the development of new pharmaceuticals. It has been used as a building block in the synthesis of a variety of organic compounds, such as 2-chloro-4-fluorophenyl-5-methylphenyl ether, 2-chloro-4-fluorophenyl-5-methylphenyl sulfoxide, and 2-chloro-4-fluorophenyl-5-methylphenyl sulfone. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
特性
IUPAC Name |
2-chloro-4-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-12(15)10(6-8)9-3-5-13(16)11(14)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQKXGBNRRBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685892 |
Source


|
| Record name | 3-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol | |
CAS RN |
1261942-12-4 |
Source


|
| Record name | 3-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


